3,5-Dimethoxyphenylmagnesium chloride
Overview
Description
3,5-Dimethoxyphenylmagnesium chloride: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds. This compound is typically used in the form of a solution in tetrahydrofuran (THF) and has the molecular formula C8H9ClMgO2 .
Scientific Research Applications
3,5-Dimethoxyphenylmagnesium chloride is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Dimethoxyphenylmagnesium chloride is a Grignard reagent . Grignard reagents are typically used in organic chemistry as a source of nucleophilic carbon atoms for the formation of carbon-carbon bonds . The primary targets of this compound are therefore electrophilic carbon atoms present in other organic molecules .
Mode of Action
The mode of action of this compound involves its reaction with an electrophilic carbon atom in another molecule . The carbon-magnesium bond in the Grignard reagent is polarized, with the carbon atom carrying a partial negative charge . This allows the carbon atom to act as a nucleophile, attacking the electrophilic carbon atom and forming a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction in which it is used. As a Grignard reagent, it could be involved in a variety of reactions, including the synthesis of alcohols, carboxylic acids, and other organic compounds . The downstream effects would therefore vary widely depending on the specific context.
Pharmacokinetics
As a Grignard reagent, this compound is typically used in laboratory settings for chemical synthesis, rather than being administered as a drug .
Result of Action
The result of the action of this compound is the formation of a new organic compound through the creation of a carbon-carbon bond . The exact molecular and cellular effects would depend on the specific compound being synthesized .
Action Environment
The action of this compound is highly dependent on the environmental conditions. Grignard reagents are sensitive to moisture and air, and must therefore be handled under anhydrous conditions . The temperature, solvent, and presence of other reagents can also influence the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxyphenylmagnesium chloride is prepared by reacting 3,5-dimethoxybromobenzene with magnesium in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxyphenylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, esters, and carbon dioxide.
Conditions: Typically carried out in anhydrous THF under an inert atmosphere.
Major Products:
Aldehydes and Ketones: Form secondary and tertiary alcohols.
Esters: Form tertiary alcohols.
Carbon Dioxide: Forms carboxylic acids.
Comparison with Similar Compounds
- Phenylmagnesium chloride
- 3-Methoxyphenylmagnesium chloride
- 4-Methoxyphenylmagnesium chloride
- 2,4-Dimethoxyphenylmagnesium chloride
Uniqueness: 3,5-Dimethoxyphenylmagnesium chloride is unique due to the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring. These electron-donating groups increase the nucleophilicity of the carbon-magnesium bond, making it more reactive compared to other phenylmagnesium halides .
Properties
IUPAC Name |
magnesium;1,3-dimethoxybenzene-5-ide;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.ClH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENBIMOXUIJPAS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C[C-]=C1)OC.[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMgO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518469 | |
Record name | Magnesium chloride 3,5-dimethoxybenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10518469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89981-17-9 | |
Record name | Magnesium chloride 3,5-dimethoxybenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10518469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-dimethoxyphenylmagnesium chloride in synthesizing 5-alkylresorcinols?
A: this compound serves as a crucial Grignard reagent in the synthesis of 5-alkylresorcinols, specifically 2-(3,5-dihydroxyphenyl)-3-methyloctane []. The synthesis involves reacting this Grignard reagent with 2-methylheptanonitrile. This reaction yields a ketone intermediate, which then undergoes further reactions, including reaction with methylmagnesium halide, dehydration, reduction, and cleavage, to ultimately produce the target 5-alkylresorcinol.
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